

Introduction: The Strategic Value of an Indole-Based Intermediate

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Compound of Interest

Compound Name:	3-Chloro-1-(1H-indol-3-yl)propan-1-one
CAS No.:	24955-86-0
Cat. No.:	B3350014

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The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.^[1] The strategic introduction of functionalized side chains onto the indole ring is a cornerstone of drug discovery programs. **3-Chloro-1-(1H-indol-3-yl)propan-1-one** (CAS No. 24955-86-0) emerges as a highly valuable building block in this context. Its structure combines the biologically significant indole nucleus with a reactive three-carbon electrophilic chain, making it a versatile precursor for the synthesis of more complex active pharmaceutical ingredients (APIs).^[2]^[3] This guide aims to provide a detailed technical resource for the effective utilization of this compound in a research and development setting.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are critical for its successful application. The fundamental identifiers for **3-Chloro-1-(1H-indol-3-yl)propan-1-one** are summarized below.

Identifier	Value	Source
Chemical Name	3-Chloro-1-(1H-indol-3-yl)propan-1-one	N/A
CAS Number	24955-86-0	[2][3]
Molecular Formula	C ₁₁ H ₁₀ ClNO	[2][3]
Molecular Weight	207.66 g/mol	[2][3]
Purity (Typical)	≥97%	[2]

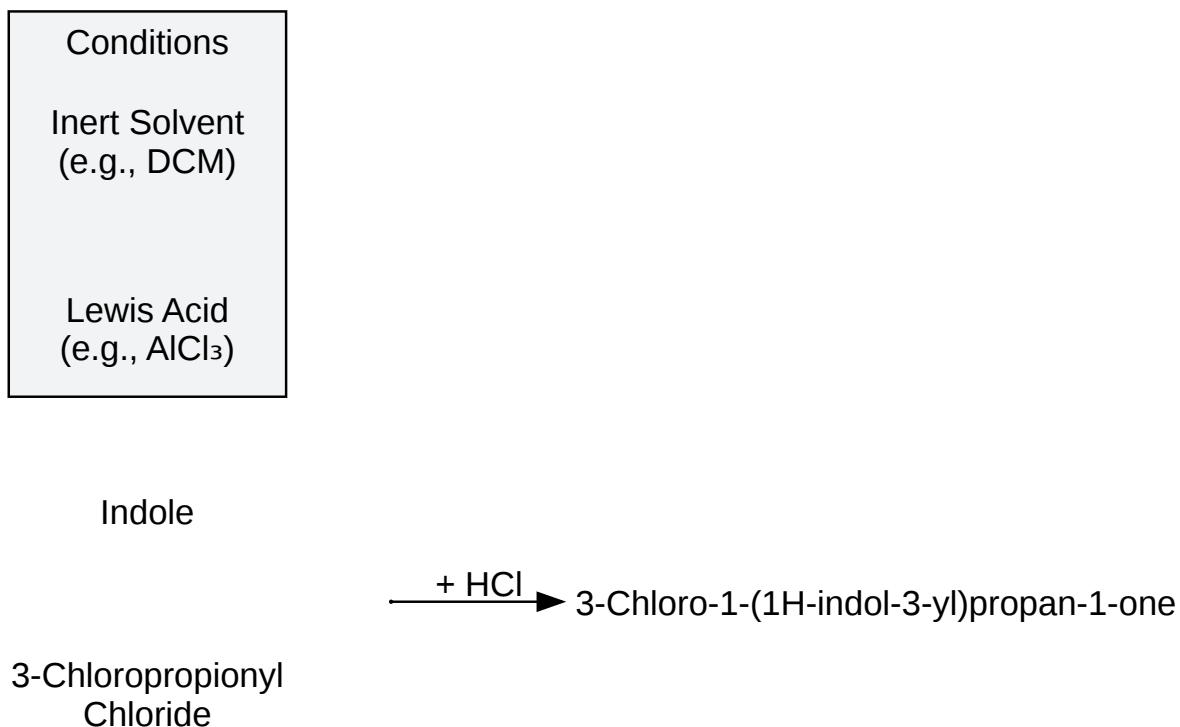
While specific experimental data for properties such as melting point, boiling point, and solubility are not readily available in published literature, estimations can be made based on structurally similar compounds like 3-CHLORO-1-INDAN-5-YL-PROPAN-1-ONE, which is an off-white solid.[4] The presence of the polar ketone and the hydrogen-bonding indole N-H group suggests it is likely a solid at room temperature with limited solubility in water but good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Synthesis and Mechanism: A Friedel-Crafts

Approach

The most logical and widely applicable method for the synthesis of 3-acylindoles is the Friedel-Crafts acylation.[5][6] This electrophilic aromatic substitution reaction provides a regioselective route to the C3-acylated product. The synthesis of **3-Chloro-1-(1H-indol-3-yl)propan-1-one** can be reliably achieved by reacting indole with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst.

Proposed Reaction Scheme



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Caption: Proposed synthesis of the target compound via Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of aromatic compounds.[7]

Materials and Equipment:

- Indole
- 3-Chloropropionyl chloride
- Anhydrous Aluminum Chloride (AlCl₃)
- Anhydrous Dichloromethane (DCM)
- Hydrochloric Acid (1M)

- Saturated Sodium Bicarbonate solution
- Brine (Saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

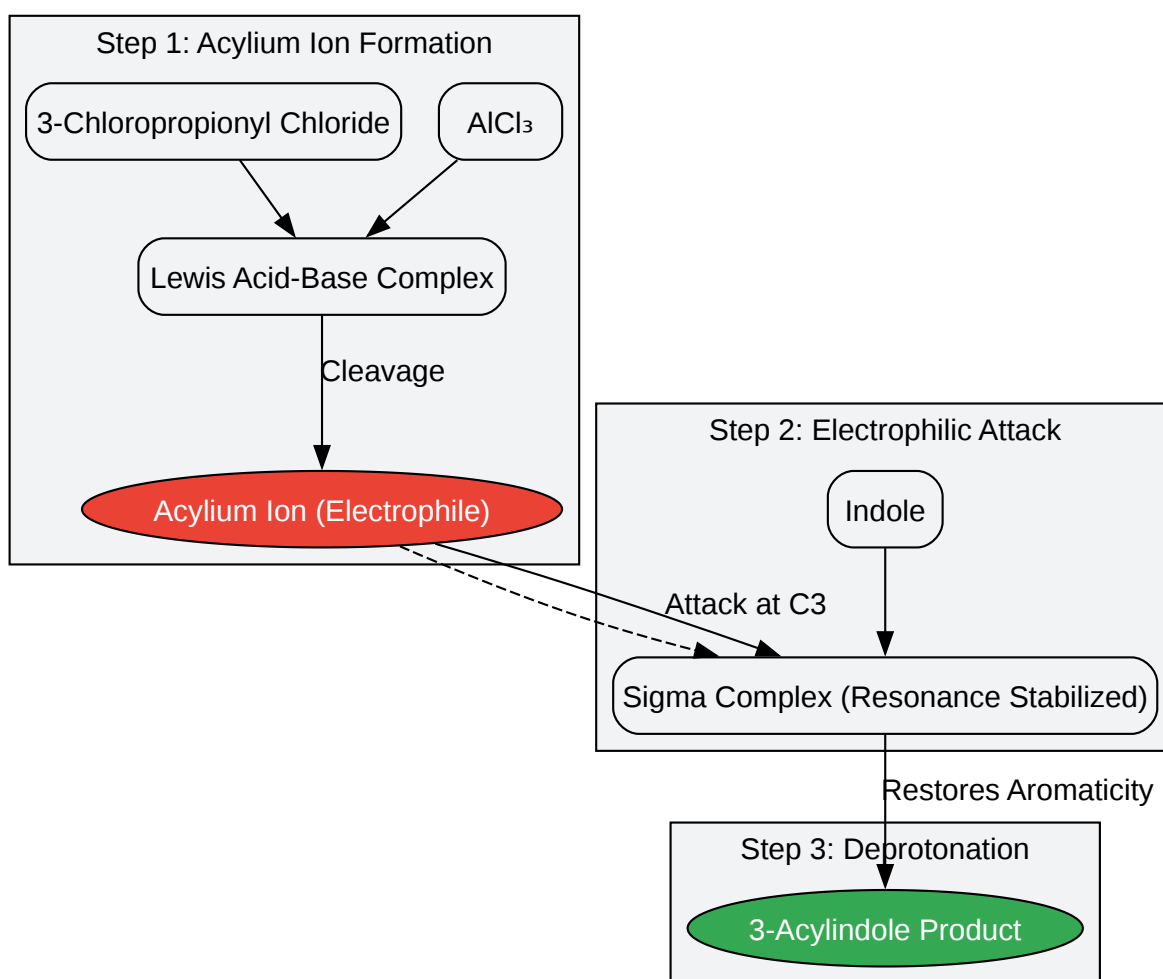
Procedure:

- Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., Nitrogen).
- Catalyst Suspension: To the flask, add anhydrous AlCl_3 (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath with stirring.
- Reactant Addition: Dissolve indole (1.0 equivalent) in anhydrous DCM and add it to the AlCl_3 suspension.
- Acylation: Add a solution of 3-chloropropionyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture via the dropping funnel, maintaining the temperature at 0°C .
- Reaction Progression: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
- Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.
- Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
- Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate the solvent under reduced pressure.

- Purification: Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure **3-Chloro-1-(1H-indol-3-yl)propan-1-one**.

Mechanistic Insight

The causality behind this experimental design lies in the activation of the acyl chloride by the Lewis acid, which is fundamental to the Friedel-Crafts acylation mechanism.



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Caption: Mechanism of the Friedel-Crafts acylation of indole.

Structural Characterization

While specific published spectra for this compound are scarce, a theoretical analysis based on its structure allows for the prediction of its key spectroscopic features.

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):

- Indole NH: A broad singlet around δ 8.1-8.3 ppm.
- Indole Aromatic Protons: Multiplets between δ 7.2-8.0 ppm. The proton at the C4 position is often shifted downfield.
- Indole C2-H: A singlet or doublet around δ 7.5-7.8 ppm.
- Methylene (α to C=O): A triplet at approximately δ 3.4-3.6 ppm.
- Methylene (α to Cl): A triplet at approximately δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):

- Carbonyl (C=O): A signal around δ 190-195 ppm.
- Indole Carbons: Signals in the aromatic region of δ 110-140 ppm.
- Methylene (α to C=O): A signal around δ 38-42 ppm.
- Methylene (α to Cl): A signal around δ 40-44 ppm.

Mass Spectrometry (ESI-MS):

- [M+H]⁺: Expected at m/z 208.05.
- Isotope Pattern: A characteristic M+2 peak at m/z 210.05 with approximately one-third the intensity of the M peak, due to the presence of the ³⁷Cl isotope.

Reactivity and Synthetic Applications

3-Chloro-1-(1H-indol-3-yl)propan-1-one is a bifunctional intermediate, offering several avenues for further chemical modification.

- **Nucleophilic Substitution:** The primary alkyl chloride is susceptible to S_N2 reactions with a wide range of nucleophiles (e.g., amines, thiols, azides), allowing for the introduction of diverse functional groups. This is the most direct pathway to building libraries of potential drug candidates.
- **Ketone Reduction:** The carbonyl group can be reduced to a secondary alcohol, which can serve as a handle for further functionalization or can be part of a pharmacophore.
- **N-Alkylation/Arylation:** The indole nitrogen can be substituted, which is a common strategy to modulate the physicochemical and pharmacological properties of indole-based compounds.

This compound is a key precursor for synthesizing molecules with a 3-(1H-indol-3-yl)propylamine or related pharmacophore, a structural motif present in many biologically active compounds.

Safety and Handling

No specific safety data sheet (SDS) for **3-Chloro-1-(1H-indol-3-yl)propan-1-one** is publicly available. Therefore, a conservative approach to handling is required, based on data from structurally related compounds such as 3-chloro-1-propanol and 3-chloro-1H-indole.^[8]

- **Hazard Classification (Inferred):** Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.^{[8][9]}
- **Personal Protective Equipment (PPE):** Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
- **Handling:** Avoid contact with skin, eyes, and clothing.^[9] Avoid inhalation of any dust or vapors. Wash hands thoroughly after handling.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.
- **First Aid:**

- Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[9]
- Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9]
- Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.
- Inhalation: Remove person to fresh air and keep comfortable for breathing.

This information should be used as a guide only, and a full risk assessment should be conducted before handling this chemical.

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